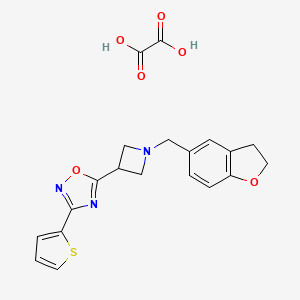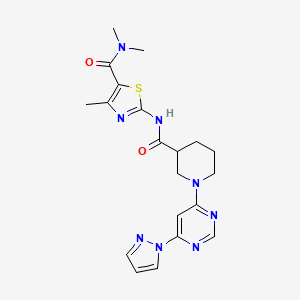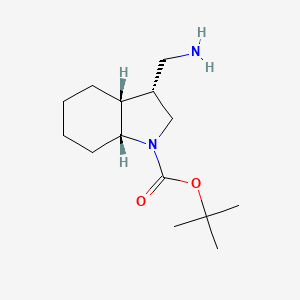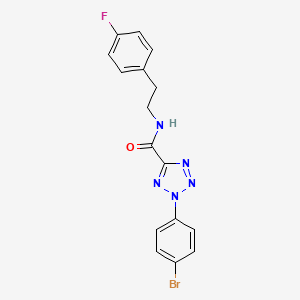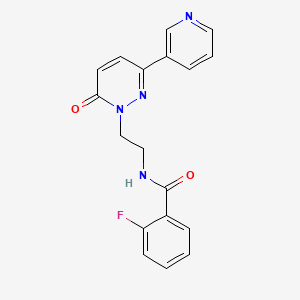
2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Properties and Biological Imaging
2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide, and related compounds, are explored for their unique luminescent properties, offering potential applications in biological imaging and organic material applications. These compounds exhibit intense blue fluorescence, particularly in solid state, due to specific molecular arrangements and photophysical properties. Their emission mechanisms and structural packing motifs suggest potential for high-efficiency blue fluorophores, useful in biological probes and organic light-emitting diodes (OLEDs) (Yamaji et al., 2017).
Antimicrobial and Antioxidant Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. These derivatives have demonstrated potential against various bacterial and fungal strains. Their bioactivity profiles indicate that specific substituents, such as the fluorine atom, play a crucial role in enhancing antimicrobial efficacy, making them valuable candidates for the development of new antimicrobial agents (Desai et al., 2013).
Chemosensor Development
Fluorescent chemosensors incorporating structures similar to this compound have shown remarkable selectivity and sensitivity towards metal ions, such as Zn(2+), in biological samples. These chemosensors offer a novel approach for the selective detection of metal ions, contributing significantly to bioanalytical chemistry and environmental monitoring. The design of these sensors leverages the unique electronic and structural properties of the compound, facilitating the development of highly efficient and selective probes for metal ions in complex matrices (Li et al., 2014).
Molecular Docking and Drug Discovery
The compound and its derivatives have been subjected to molecular docking studies to explore their interactions with various biological targets, such as enzymes and receptors. These studies aim to understand the binding affinities and mode of action of these molecules, providing insights into their potential therapeutic applications. Molecular docking has become an essential tool in drug discovery, enabling the identification and optimization of compounds with desired biological activities (Flefel et al., 2018).
Properties
IUPAC Name |
2-fluoro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-6-2-1-5-14(15)18(25)21-10-11-23-17(24)8-7-16(22-23)13-4-3-9-20-12-13/h1-9,12H,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBGSUKNHUZCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
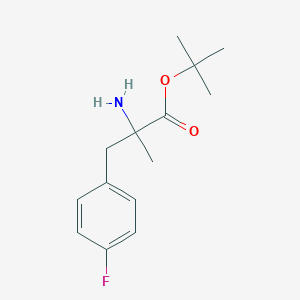
![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)


![N-(3-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2851352.png)


